trans-4-Hydroxy-lomustine-d10 is a deuterated derivative of lomustine, a chemotherapeutic agent primarily used in veterinary medicine for treating resistant lymphoma and other neoplasms in dogs. Lomustine is known for its alkylating properties, which allow it to interfere with DNA replication and transcription, making it effective against cancer cells. The introduction of deuterium (d10) into the molecular structure may influence its pharmacokinetics and metabolic stability, potentially enhancing its therapeutic efficacy and reducing side effects.
Lomustine was originally developed as an antitumor agent in the 1970s, and its derivatives have been synthesized for research purposes. The specific compound trans-4-Hydroxy-lomustine-d10 has been synthesized for studies aimed at understanding its pharmacological properties and mechanisms of action.
trans-4-Hydroxy-lomustine-d10 falls under the category of alkylating agents within the broader classification of antineoplastic agents. Alkylating agents are known for their ability to form covalent bonds with DNA, leading to cross-linking and subsequent cell death.
The synthesis of trans-4-Hydroxy-lomustine-d10 involves multiple steps, typically beginning with the preparation of the starting material, lomustine. The synthesis may include the following methods:
The molecular structure of trans-4-Hydroxy-lomustine-d10 can be represented as follows:
trans-4-Hydroxy-lomustine-d10 undergoes several chemical reactions that are critical for its function as an antitumor agent:
The mechanism of action of trans-4-Hydroxy-lomustine-d10 primarily involves:
Studies have indicated that alkylating agents like trans-4-Hydroxy-lomustine-d10 can exhibit increased potency against certain resistant cancer cell lines due to their ability to bypass common resistance mechanisms.
trans-4-Hydroxy-lomustine-d10 has potential applications in various scientific fields:
Molecular Formula: C₉D₉H₇ClN₃O₃Molecular Weight: 258.75 g/mol [3] [6]
trans-4-Hydroxy-lomustine-d10 is a site-specific deuterated analog of the cytostatic agent lomustine. The base structure comprises a trans-4-hydroxycyclohexyl ring linked to a chloroethylnitrosourea moiety. Deuterium labeling occurs at ten hydrogen positions, resulting in the formula C₉D₉H₇ClN₃O₃. This isotopic substitution increases the molecular weight by 9.06 g/mol compared to the non-deuterated parent compound (C₉H₁₆ClN₃O₃, MW 249.69 g/mol) [2] [3]. The structural backbone retains the core pharmacophore essential for alkylating activity, while deuterium incorporation modifies physicochemical behavior without altering the primary chemical framework [9].
Table 1: Molecular Comparison with Non-Deuterated Analog
Property | trans-4-Hydroxy-lomustine | trans-4-Hydroxy-lomustine-d10 |
---|---|---|
Molecular Formula | C₉H₁₆ClN₃O₃ | C₉D₉H₇ClN₃O₃ |
Molecular Weight (g/mol) | 249.69 | 258.75 |
CAS Number | 56239-24-8 | Not specified in sources |
Isotopic Pattern | Natural abundance | Decadeuterated |
The trans designation refers to the relative orientation of the hydroxy and nitrosourea substituents on the cyclohexyl ring. In the trans-isomer, both groups occupy equatorial positions, minimizing 1,3-diaxial strain and enhancing stability compared to the cis-counterpart [2]. Nuclear Magnetic Resonance (NMR) studies confirm this configuration through coupling constants (J) between ring protons, where trans diaxial couplings (8–12 Hz) differ distinctly from cis couplings (2–5 Hz) [5]. The stereochemical integrity is critical for biological activity, as the trans configuration optimizes DNA alkylation efficiency due to reduced steric hindrance [3].
Table 2: Key Stereochemical Differences Between Isomers
Parameter | trans-4-Hydroxy Isomer | cis-4-Hydroxy Isomer |
---|---|---|
Cyclohexyl Conformation | Diequatorial substituents | Axial-equatorial substituents |
Steric Strain | Minimized | Elevated |
Thermodynamic Stability | Higher | Lower |
CAS Number | 56239-24-8 [3] | 52049-26-0 [2] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7